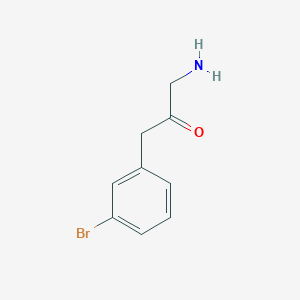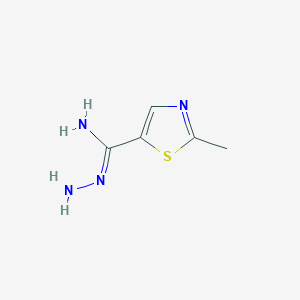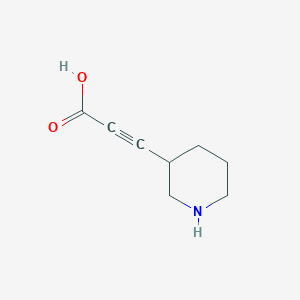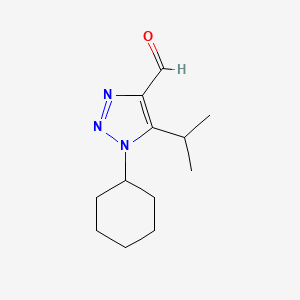
3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and an N-(3-methylbutan-2-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-4-methoxyaniline.
Fluorination: The amino group is then substituted with a fluoro group using a suitable fluorinating agent.
Alkylation: Finally, the aniline derivative is alkylated with 3-methylbutan-2-yl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include 3-fluoro-4-methoxybenzoic acid or 3-fluoro-4-methoxybenzaldehyde.
Reduction: The major product is 3-fluoro-4-methoxyaniline.
Substitution: Products vary depending on the nucleophile used, such as 3-hydroxy-4-methoxyaniline or 3-amino-4-methoxyaniline.
Scientific Research Applications
3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyaniline: Lacks the N-(3-methylbutan-2-yl) group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks both the fluoro and N-(3-methylbutan-2-yl) groups, making it less reactive and selective.
3-Fluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of the aniline moiety, leading to different reactivity and applications.
Uniqueness
3-Fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to the combination of its fluoro, methoxy, and N-(3-methylbutan-2-yl) substituents. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18FNO/c1-8(2)9(3)14-10-5-6-12(15-4)11(13)7-10/h5-9,14H,1-4H3 |
InChI Key |
MXCUHFWNFIFDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13257004.png)
![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257008.png)







![({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene](/img/structure/B13257065.png)

amine](/img/structure/B13257073.png)
